molecular formula C13H11N5O2 B2508990 2-methoxy-4-methyl-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine CAS No. 2034281-19-9

2-methoxy-4-methyl-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine

Cat. No.: B2508990
CAS No.: 2034281-19-9
M. Wt: 269.264
InChI Key: VLEKBNUNWWWBNJ-UHFFFAOYSA-N
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Description

2-methoxy-4-methyl-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with methoxy, methyl, and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-methyl-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-methyl-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group might yield methoxy-substituted aldehydes or acids, while nucleophilic substitution on the pyrimidine ring could introduce various functional groups .

Scientific Research Applications

2-methoxy-4-methyl-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-4-methyl-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and oxadiazole-containing molecules. Examples include:

Uniqueness

What sets 2-methoxy-4-methyl-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to drug discovery .

Properties

IUPAC Name

5-(2-methoxy-4-methylpyrimidin-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-8-10(7-15-13(16-8)19-2)12-17-11(18-20-12)9-4-3-5-14-6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEKBNUNWWWBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=NC(=NO2)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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